Noscapine

Overview

Description

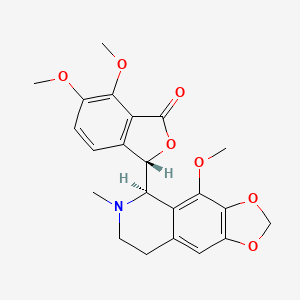

Noscapine is a naturally occurring benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum). Historically used as a cough suppressant due to its antitussive properties, this compound has garnered significant attention for its anticancer activity . Unlike classical microtubule-targeting agents (e.g., taxanes, vinca alkaloids), this compound binds to tubulin without altering total tubulin polymer mass, instead modulating microtubule dynamics to induce mitotic arrest and apoptosis in cancer cells . Its favorable safety profile and lack of neurotoxicity make it a promising scaffold for developing novel chemotherapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noscapine can be synthesized through various methods. One common synthetic route involves the demethylation of narcotine using hydrogen peroxide and ferrous sulfate . Another method includes the conjugation of N-Boc-protected amino acids to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the opium poppy, followed by purification processes. The biosynthesis of this compound in Papaver somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate .

Chemical Reactions Analysis

Types of Reactions: Noscapine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce cotarnine, a tetrahydroisoquinoline scaffold.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions, such as the conjugation with amino acids, can enhance its biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and ferrous sulfate are commonly used reagents for oxidation.

Substitution: N-Boc-protected amino acids are used for substitution reactions.

Major Products:

Cotarnine: Produced through the oxidation of this compound.

Amino Acid Conjugates: These derivatives have shown enhanced anticancer properties.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Noscapine exhibits anticancer properties primarily through its effects on microtubules, which play a crucial role in cell division. Unlike traditional chemotherapeutics that inhibit microtubule polymerization, this compound alters the dynamics of microtubule assembly, leading to prolonged metaphase arrest and apoptosis in cancer cells .

Case Studies

- Thymoma Treatment : In a study involving E.G7-OVA thymoma cells implanted in mice, this compound significantly reduced tumor size and induced apoptosis within 24 hours of administration .

- Ovarian Cancer : this compound has shown promise in enhancing the sensitivity of drug-resistant ovarian cancer cells to cisplatin. This was evidenced by a study where this compound increased apoptosis and altered the expression of apoptotic genes in SKOV3 cells .

- Colon Cancer : Research indicated that this compound activates the PI3K/mTOR signaling pathway, leading to apoptosis in colon cancer cell lines (HT29/5FU and LOVO/5FU) by inhibiting glycolysis-related enzymes .

Neurological Applications

Ischemic Stroke

this compound's role as a bradykinin antagonist has been explored in patients with ischemic stroke. A study reported a 16% reduction in mortality among patients receiving this compound compared to a control group, suggesting its potential neuroprotective effects despite lacking statistically significant results .

Demyelination Protection

In vitro studies have shown that this compound can mitigate the demyelinating effects caused by vincristine in acute lymphoblastic leukemia patients, indicating its protective role in neurological conditions .

Other Therapeutic Uses

Antimalarial and Anti-inflammatory Effects

this compound has been investigated for its antimalarial properties and its ability to enhance antioxidant defenses by inhibiting nitric oxide production. These effects suggest potential applications beyond oncology and neurology .

Formulation Innovations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through novel formulations:

- Nanoparticle Delivery Systems : Solid lipid nanoparticles containing this compound have been developed to improve drug accumulation in tumor tissues while reducing side effects. These formulations demonstrated higher cytotoxicity compared to traditional this compound hydrochloride .

- PEGylated Nanoparticles : Research indicates that PEGylated gelatin nanoparticles can further enhance the therapeutic index of this compound by minimizing toxicity while maintaining efficacy against cancer cells .

Comparative Data Table

Mechanism of Action

Noscapine’s primary mechanism of action involves its activity as a sigma receptor agonist . This activity is responsible for its antitussive effects. Additionally, this compound interferes with microtubule dynamics, inhibiting cell division and inducing apoptosis in cancer cells . It influences the NF-κB pathway, suppressing proteins that aid cancer cell survival .

Comparison with Similar Compounds

Comparison of Noscapine with Structural Analogs

This compound analogs are classified into three generations based on structural modifications (Table 1).

Table 1: Classification of this compound Analogs

First-Generation Analogs: Halogenated Derivatives

9-Bromothis compound (EM011)

- Mechanism: Enhances tubulin binding affinity (KD = 54 ± 9.1 µM vs. This compound’s 144 ± 2.8 µM) and disrupts colchicine binding .

- Efficacy: IC50 values in PC-3 prostate cancer cells: 55 µM (vs. This compound >100 µM) .

- Selectivity: Induces apoptosis in cancer cells (HeLa, Jurkat) without toxicity to normal lymphocytes .

9-Chlorothis compound

- Shows comparable antiproliferative activity to 9-bromothis compound in ovarian cancer models (IC50 ~30 µM) .

Second-Generation Analogs: Benzofuranone Ring Modifications

7-O-Methylthis compound

- Solubility: Improved logP (2.1 vs. This compound’s 2.8) but retained moderate cytotoxicity (IC50 = 45 µM in MCF-7 cells) .

6′-Substituted Derivatives

- Exhibit cytotoxicity similar to 9-bromothis compound but with reduced bioavailability due to hydrophobicity .

Third-Generation Analogs: Water-Soluble Derivatives

Sulfonate-Modified Analogs (6b, 8b, 8c)

- Solubility: Sulfonate groups reduce solvation free energy (−15 kcal/mol vs. This compound’s −5 kcal/mol) and increase charge density, enhancing aqueous solubility .

- Efficacy :

- Toxicity: Non-mutagenic, low hepatotoxicity, and negligible brain permeation (brain-blood ratio 0.3:1) .

Quaternary Ammonium Derivatives (6a)

- Lower antiproliferative activity (IC50 = 490 µM in PC-3) due to steric hindrance at the binding site .

N-(3-Bromobenzyl) this compound (6f)

- Tubulin Binding : Superior affinity (KD = 38 ± 4 µM) and cytotoxicity (IC50 = 8 µM in MCF-7 cells) .

- Apoptosis : Induces caspase-9/3 activation and reduces Mcl-1/Bcl-2 expression .

Comparative Pharmacokinetics and Toxicity

Table 2: ADMET Profiles

| Parameter | This compound | 9-Bromothis compound | 6b (Sulfonate) | 6f (Bromobenzyl) |

|---|---|---|---|---|

| Solubility | Low | Moderate | High | Moderate |

| logP | 2.8 | 3.1 | 1.9 | 3.5 |

| IC50 (PC-3) | >100 µM | 55 µM | 19 µM | 8 µM |

| Brain Penetration | High | Moderate | Low | Low |

| Hepatotoxicity | None | None | None | None |

Mechanistic Insights and Clinical Implications

- Water-Soluble Analogs : Despite weaker tubulin binding, sulfonates like 8c exert anticancer effects via steric destabilization of tubulin domains .

- Selectivity: 9′-Phenyl and 9′-methyl derivatives spare normal cells, likely due to differential expression of pro-survival proteins (e.g., Mcl-1) in cancer cells .

- Synergy: Third-generation analogs enhance the efficacy of radiation and paclitaxel in xenograft models .

Biological Activity

Noscapine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent and its anti-inflammatory properties. This article synthesizes recent research findings, case studies, and data regarding the biological activity of this compound.

Overview of this compound

This compound has been used as an antitussive since the 1950s and is notable for its non-addictive nature. Its chemical structure allows it to interact with various biological pathways, leading to significant therapeutic effects. Recent studies have highlighted its role in inducing apoptosis in cancer cells, inhibiting inflammation, and modulating microtubule dynamics.

-

Anticancer Activity

- This compound induces apoptosis in various cancer cell types through mitochondrial pathways. It affects cell cycle progression by arresting cells in the G2/M phase and disrupting microtubule dynamics without altering the microtubule architecture in healthy cells .

- It has shown effectiveness against several cancer types, including breast, colon, melanoma, and bladder cancers. The compound downregulates hypoxia-inducible factor-1 (HIF-1) and vascular endothelial growth factor (VEGF), which are crucial for tumor angiogenesis .

-

Anti-inflammatory Effects

- This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-8 and TNF-α. It reduces nitric oxide (NO) production and reactive oxygen species (ROS), enhancing antioxidant defenses .

- In models of inflammatory bowel disease and colon cancer, this compound significantly decreased levels of pro-inflammatory factors, suggesting its potential for treating inflammatory conditions .

- Microtubule Interaction

Case Studies

- Breast Cancer : A study demonstrated that this compound derivatives selectively induced apoptosis in various breast cancer cell lines by inactivating NF-κB pathways .

- Colon Cancer : Research indicated that this compound activated PI3K/mTOR signaling pathways while reducing PTEN expression in colon cancer cells, enhancing apoptosis rates in resistant cell lines .

Data Tables

| Property | This compound | Brominated Derivative | NPN Derivative |

|---|---|---|---|

| Cytotoxicity | Moderate | 5-40 times more potent | Severe damage to microtubules |

| Apoptosis Induction | Yes | Yes | Yes |

| Microtubule Binding | Different site from paclitaxel | Similar to this compound | Alters tubulin structure |

| Anti-inflammatory | Yes | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms underlying Noscapine’s antitussive and antineoplastic effects, and how can they be experimentally validated?

- Methodological Answer : To investigate this compound’s dual mechanisms, researchers should employ in vitro assays (e.g., microtubule polymerization inhibition tests) and in vivo tumor xenograft models. Dose-response studies using cancer cell lines (e.g., MCF-7, HeLa) paired with immunofluorescence microscopy can visualize microtubule dynamics. For antitussive effects, electrophysiological recordings of cough reflex pathways in animal models (e.g., guinea pigs) are recommended. Ensure controls include vehicle and positive comparators (e.g., paclitaxel for microtubule effects) .

Q. How do researchers optimize this compound’s bioavailability and pharmacokinetic profile in preclinical studies?

- Methodological Answer : Pharmacokinetic optimization involves structural derivatization (e.g., brominated this compound analogs) and formulation strategies (nanoparticle encapsulation). Use HPLC or LC-MS to quantify plasma concentrations over time in rodent models. Key parameters include half-life (), maximum concentration (), and area under the curve (AUC). Cross-validate results with in silico ADMET prediction tools to prioritize candidates for further testing .

Q. What validated analytical methods are used to quantify this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 230 nm) is widely used for this compound quantification in plasma and urine. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides detection limits <1 ng/mL. Validate methods per ICH guidelines, including linearity (1–1000 ng/mL), recovery rates (>85%), and matrix effect assessments .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound’s efficacy across different cancer cell lines?

- Methodological Answer : Contradictions in efficacy often stem from variable expression of β-tubulin isoforms or drug efflux pumps (e.g., P-glycoprotein). Design studies incorporating:

- Cell line panels : Include both sensitive (e.g., A549) and resistant lines (e.g., MDA-MB-231).

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in resistant populations.

- Combination therapies : Test this compound with efflux inhibitors (e.g., verapamil) to isolate resistance mechanisms .

Q. How can researchers design a robust experimental protocol to evaluate this compound derivatives’ therapeutic potential?

- Methodological Answer : Adopt a multi-tiered approach:

- Tier 1 (Computational) : Molecular docking to assess binding affinity for β-tubulin (PDB ID: 1JFF).

- Tier 2 (In vitro) : Cytotoxicity screening (MTT assays) across 10+ cell lines; IC₅₀ values calculated via nonlinear regression.

- Tier 3 (In vivo) : Orthotopic mouse models with bioluminescent tumor tracking. Use randomized block designs and power analysis (/group) to ensure statistical rigor .

Q. How can contradictory findings on this compound’s impact on microtubule dynamics be reconciled?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., tubulin concentration, buffer pH). Conduct a systematic review with inclusion criteria:

- Inclusion : Studies using purified tubulin (≥95% purity) and standardized polymerization buffers.

- Exclusion : Non-quantitative microscopy or non-physiological tubulin:drug ratios.

Meta-analysis of kinetic data (e.g., polymerization rates) using random-effects models to account for inter-study variability .

Q. Methodological Considerations

- Data Analysis : For dose-response studies, use four-parameter logistic models (e.g., GraphPad Prism). Report values and confidence intervals .

- Ethical Compliance : Preclinical studies must follow ARRIVE guidelines, including blinding during outcome assessment and explicit sample size justification .

Properties

IUPAC Name |

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNEGZIBPJZJG-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023385, DTXSID901032089 | |

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.395 | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

6035-40-1, 128-62-1 | |

| Record name | Gnoscopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Noscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noscapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | noscapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noscapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOSCAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.